(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Overview
Description
(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1S,3S) configuration, which is crucial for its biological activity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate cyclohexane derivative.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Carboxylic Acid: The carboxylic acid group is introduced through oxidation or carboxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols.
Scientific Research Applications
(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid is used in several scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting or modifying their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.
(1S,3S)-3-amino-cyclohexane-1-carboxylic acid: The non-protected version of the compound.
(1S,3S)-3-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid: A similar compound with a different protecting group.
Uniqueness
The uniqueness of (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid lies in its specific stereochemistry and the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
(1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGHMGKJNZTKGF-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218772-92-0 | |
Record name | rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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